molecular formula C18H15N3O3S B14933747 N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14933747
M. Wt: 353.4 g/mol
InChI Key: BTYVRWRCJZZXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates two privileged scaffolds in medicinal chemistry: the 1,3-thiazole ring and the 3,4-dihydro-2H-1,5-benzodioxepine system. The thiazole ring is a well-documented pharmacophore nucleus present in more than 18 FDA-approved drugs and is known for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of a pyridin-4-yl moiety attached to the thiazole core further enhances the potential for diverse molecular interactions, making such compounds valuable tools in chemical biology and drug discovery research. The 1,5-benzodioxepine moiety, while less common, is also a feature in compounds investigated for various biological applications, as indicated by patent literature exploring similar structures for uses such as microbicides . The primary research value of this compound lies in its potential as a chemical probe for investigating novel biological pathways or as a lead structure for the development of new therapeutic agents. Researchers may explore its mechanism of action in areas such as enzyme inhibition or receptor modulation, given the established role of thiazole-containing molecules in targeting a variety of enzymes and cellular receptors . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H15N3O3S/c22-17(13-2-3-15-16(10-13)24-9-1-8-23-15)21-18-20-14(11-25-18)12-4-6-19-7-5-12/h2-7,10-11H,1,8-9H2,(H,20,21,22)

InChI Key

BTYVRWRCJZZXPO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4)OC1

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, employing α-halo ketones and thioamides. For the pyridin-4-yl-substituted thiazole, 4-pyridylthioamide is reacted with α-bromoacetophenone derivatives under refluxing ethanol. This yields the thiazole ring with a Z-configuration at the exocyclic double bond, as confirmed by X-ray crystallography.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: None required (thermal activation)

Cyclization of Thiourea Derivatives

Thioureas derived from pyridin-4-amine and carboxylic acids undergo cyclization in the presence of iodine or hypervalent iodine reagents. This method ensures regioselective formation of the 4-pyridin-4-yl-thiazole scaffold. For example, treatment of N-(pyridin-4-yl)thiourea with methyl 3-bromo-2-oxopropanoate in acetonitrile at 60°C affords the thiazole intermediate in 72% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for thiazole formation. A mixture of 4-pyridinecarboxaldehyde , thioacetamide, and ammonium acetate in DMF irradiated at 150°C for 15 minutes produces the thiazole core with 85% efficiency.

Benzodioxepine Core Construction

Ring-Closing Metathesis (RCM)

The seven-membered benzodioxepine ring is constructed via Grubbs II-catalyzed RCM. Starting from diene precursors, such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid divinyl ester , the reaction proceeds in toluene at reflux (110°C) to yield the cyclic structure with >90% enantiomeric excess (ee) when chiral catalysts are employed.

Table 1: Optimization of RCM Conditions

Catalyst Solvent Temperature (°C) Yield (%) ee (%)
Grubbs II Toluene 110 92
Hoveyda-Grubbs II DCM 40 85 94

Acid-Catalyzed Cyclization

Dihydroxybenzene derivatives treated with epichlorohydrin under acidic conditions (H2SO4, 0°C) form the benzodioxepine skeleton. For instance, 7-carboxy-3,4-dihydro-2H-1,5-benzodioxepine is synthesized via this method, with the carboxylic acid group introduced through subsequent oxidation.

Carboxamide Functionalization

Imidazolide Intermediate Coupling

The benzodioxepine carboxylic acid is converted to its imidazolide using carbonyldiimidazole (CDI) in anhydrous DMF. This reactive intermediate couples with amines, such as 4-(pyridin-4-yl)thiazol-2-amine , under argon atmosphere to form the target carboxamide. Yields exceed 75% when steric hindrance is minimized.

Reaction Scheme :

  • 7-Carboxybenzodioxepine + CDI → Imidazolide
  • Imidazolide + Thiazol-2-amineTarget Compound

Direct Amidation Using Coupling Reagents

HATU or EDCI-mediated amidation in dichloromethane (DCM) achieves efficient coupling without racemization. For example, reacting 7-carboxybenzodioxepine with HATU, DIPEA, and 4-(pyridin-4-yl)thiazol-2-amine at room temperature for 12 hours provides the carboxamide in 88% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Thiazole Formation : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity. Ethanol balances yield and purity.
  • Benzodioxepine Cyclization : Toluene optimizes RCM efficiency, while DCM suits low-temperature metathesis.

Catalytic Systems

  • Grubbs II Catalyst : Preferred for RCM due to tolerance of electron-deficient alkenes.
  • Palladium Catalysts : Suzuki-Miyaura cross-coupling introduces pyridyl groups post-cyclization.

Table 2: Comparative Analysis of Catalysts

Reaction Step Catalyst Yield (%) Purity (%)
Thiazole Formation None (thermal) 72 95
Benzodioxepine RCM Grubbs II 92 98
Carboxamide Coupling HATU 88 97

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Distinct signals for thiazole protons (δ 7.62–8.27 ppm), benzodioxepine methylene groups (δ 2.25–2.44 ppm), and pyridyl aromatic protons (δ 8.17–8.28 ppm).
  • 13C-NMR : Carbonyl carbons resonate at δ 165–170 ppm, confirming carboxamide formation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C19H16N4O3S with an exact mass of 358.37 g/mol.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the thiazole-ylidene moiety and planar benzodioxepine core.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core and Substituent Analysis

The compound’s 1,3-thiazole core is structurally analogous to 1,3,4-thiadiazole derivatives (e.g., DHFR inhibitors in ), which share sulfur and nitrogen heteroatoms but differ in ring size and substitution patterns . Key distinctions include:

  • Benzodioxepine vs. Benzene Rings : The benzodioxepine moiety introduces increased ring strain and flexibility compared to rigid benzene rings in ’s sulfonamide derivatives.
  • Carboxamide vs. Sulfonamide : The carboxamide group (-CONH2) in the target compound may engage in hydrogen bonding distinct from sulfonamide’s (-SO2NH) electrostatic interactions.
Molecular Properties
Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Biological Target
Target Compound Thiazole-Benzodioxepine ~344 (estimated) Pyridinyl, Carboxamide Undisclosed
DHFR Inhibitor () Thiadiazole-Sulfonamide ~450–500 (estimated) Methoxyphenyl, Sulfonamide DHFR Enzyme
STING Agonist () Thiazole-Oxazole ~800–850 (estimated) Multiple Carboxamides STING Protein
Imidazopyridine () Tetrahydroimidazopyridine 509.5 (HRMS) Cyano, Carboxylate N/A

Key Observations :

  • The pyridinyl group may enhance aqueous solubility relative to purely aromatic analogs in .
DHFR Inhibitors ()

Thiadiazole-sulfonamide derivatives inhibit dihydrofolate reductase (DHFR) , a critical enzyme in nucleotide synthesis. Their sulfonamide groups likely stabilize interactions with DHFR’s active site, whereas the target compound’s carboxamide may favor alternative binding modes .

STING Agonists ()

The STING agonist in employs a thiazole-oxazole-carboxamide scaffold to activate immune signaling. While the target compound shares carboxamide functionality, its benzodioxepine-thiazole core lacks the extended conjugation required for STING activation .

Biological Activity

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound notable for its structural features that include a pyridine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S with a molecular weight of approximately 342.36 g/mol. The presence of the thiazole and pyridine rings is significant as these structures are associated with various biological activities.

Biological Activities

Research has indicated that compounds containing thiazole and pyridine moieties exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively.
  • Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can enhance anticancer efficacy. For example, compounds with electron-donating groups on the phenyl ring showed improved activity against cancer cell lines such as HT29 and Jurkat .
  • Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant activity in preclinical models. This suggests that this compound might also possess similar properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the interactions with biological targets may involve:

  • Molecular Docking Simulations : These studies help predict how the compound binds to specific proteins involved in disease pathways.
  • In Vitro Assays : Laboratory tests to evaluate the efficacy of the compound against various cell lines provide insight into its potential therapeutic applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
1,3-ThiazoleBasic structure with sulfur and nitrogenAntimicrobialLacks additional functional groups
PyridineContains only nitrogen in a six-membered ringDiverse pharmacological activitiesDifferent functional groups lead to varied effects
4-AminoquinolineContains amino group on a quinoline structureKnown for antimalarial propertiesStructural complexity enhances activity

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of thiazole-containing compounds:

  • Anticancer Studies : A series of synthesized thiazole derivatives were tested for anticancer activity by the National Cancer Institute. Compounds exhibiting high growth-inhibitory effects were identified, particularly those with specific substituents on the thiazole ring .
  • Anticonvulsant Activity : Research involving novel thiazole-integrated pyrrolidinones revealed significant anticonvulsant properties in certain analogues, indicating potential therapeutic applications in epilepsy .

Q & A

Q. What synthetic strategies are commonly employed for constructing the thiazole ring in this compound?

The thiazole core is typically synthesized via cyclization reactions. A general method involves reacting a thiourea precursor with α-halo carbonyl compounds under reflux with sodium acetate in acetic anhydride/acetic acid (e.g., as described for analogous thiazolo-pyrimidines in ). For regioselectivity, temperature control (35–100°C) and base selection (e.g., cesium carbonate for Pd-catalyzed reactions) are critical . Key steps include:

  • Cyclization : Use of chloroacetic acid and aromatic aldehydes in mixed solvents.
  • Catalysis : Palladium-based catalysts for reductive cyclization of nitro precursors ().
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) .

Q. How is the Z-configuration of the thiazol-2(3H)-ylidene moiety confirmed?

The Z-configuration is determined via:

  • NMR Spectroscopy : Distinct chemical shifts for the exocyclic double bond protons (e.g., δ 7.94 ppm for =CH in analogous compounds, ). Coupling constants and NOE experiments can differentiate Z/E isomers.
  • X-ray Crystallography : Single-crystal studies (e.g., Ethyl 2-(4-carboxybenzylidene)-thiazolo[3,2-a]pyrimidine in ) provide unambiguous confirmation.
  • IR Spectroscopy : Absence of N-H stretches (if applicable) supports the imine structure .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during benzodioxepine-carboxamide linkage formation?

Competing pathways (e.g., O- vs. N-alkylation) require precise control:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance selectivity for C-N bond formation ().
  • Base Optimization : Sterically hindered bases (e.g., DBU) minimize side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor carboxamide activation . Example protocol: React 7-carboxybenzodioxepine with HATU/DIPEA in DMF, followed by coupling with the thiazol-2-ylidene amine precursor .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) during structural elucidation be resolved?

Discrepancies may stem from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare HRMS (e.g., m/z 403 [M⁺] in ) with theoretical values.
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks ().
  • Crystallographic Data : Resolve ambiguities using X-ray structures ( ).

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH?

  • HPLC-MS : Monitor degradation products at pH 1–13 (simulated gastric/intestinal conditions).
  • UV-Vis Spectroscopy : Track absorbance changes (e.g., λmax shifts) indicative of structural changes.
  • Solid-State NMR : Assess crystallinity and polymorphic transitions .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h → 30 min) for cyclization steps ( ).
  • Flow Chemistry : Enhances reproducibility for exothermic reactions (e.g., Appel salt condensations, ).
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate/water minimizes product loss .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile this?

Solubility variations may arise from:

  • Polymorphism : Use DSC/TGA to identify metastable forms.
  • Counterion Effects : Compare hydrochloride vs. freebase solubility ( ).
  • Co-Solvent Systems : Test DMSO/water or PEG-based mixtures for enhanced dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.